N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide
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Overview
Description
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a fluorine atom, and a cyclopropyl group attached to a but-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 4-cyano-2-fluorobenzyl bromide and cyclopropylamine.
Nucleophilic Substitution: The 4-cyano-2-fluorobenzyl bromide undergoes nucleophilic substitution with cyclopropylamine to form N-(4-cyano-2-fluorophenyl)methylcyclopropylamine.
Alkyne Formation: The resulting amine is then subjected to a Sonogashira coupling reaction with 1-bromo-2-butyne in the presence of a palladium catalyst and a copper co-catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural features could be useful in the design of novel materials with specific electronic or mechanical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Cyano-2-fluorophenyl)methyl]-N-methylbut-2-ynamide
- N-[(4-Cyano-2-fluorophenyl)methyl]-N-ethylbut-2-ynamide
Uniqueness
N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to its analogs. This can result in different biological activities and physical properties, making it a valuable compound for various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial fields.
Properties
IUPAC Name |
N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-2-3-15(19)18(13-6-7-13)10-12-5-4-11(9-17)8-14(12)16/h4-5,8,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSGYHSKWCVMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=C(C=C(C=C1)C#N)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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